molecular formula C16H20ClN3O3S2 B12201136 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12201136
M. Wt: 401.9 g/mol
InChI Key: RIIWWDUXHWMGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic sulfanyl-acetamide derivative featuring a thienoimidazole core fused with a tetrahydro ring system, substituted with a 4-chlorobenzyl group and a 5,5-dioxido moiety. The sulfanyl (-S-) linker connects the imidazol-2-yl group to an N,N-dimethylacetamide side chain, imparting unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, analogous to methods described for structurally related sulfonamide-triazole hybrids . Characterization via NMR, IR, and mass spectrometry (as in ) would confirm functional groups such as the C=S (1243–1258 cm⁻¹ in IR) and the absence of C=O in tautomeric forms .

Properties

Molecular Formula

C16H20ClN3O3S2

Molecular Weight

401.9 g/mol

IUPAC Name

2-[[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C16H20ClN3O3S2/c1-19(2)15(21)8-24-16-18-13-9-25(22,23)10-14(13)20(16)7-11-3-5-12(17)6-4-11/h3-6,13-14H,7-10H2,1-2H3

InChI Key

RIIWWDUXHWMGLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylacetamide moiety through an amidation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can yield various substituted benzyl derivatives .

Scientific Research Applications

Antifungal Activity

One of the notable applications of this compound is its antifungal activity. Research indicates that derivatives of imidazole compounds exhibit significant antifungal properties by inhibiting the activity of enzymes critical for fungal cell wall synthesis. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Candida species, which are known to cause infections in immunocompromised patients.

A study published in the journal Molecules demonstrated that certain imidazole derivatives exhibited minimum inhibitory concentrations (MIC) against Candida albicans and Candida tropicalis, suggesting that modifications to the imidazole core can enhance antifungal efficacy .

Antibacterial Properties

In addition to antifungal applications, there is emerging evidence supporting the antibacterial properties of thieno[3,4-d]imidazole derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membrane integrity or interference with critical metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups, such as the 4-chlorobenzyl moiety and the sulfanyl group, plays a significant role in enhancing the compound's interaction with biological targets. Research has indicated that variations in these substituents can lead to improved potency and selectivity against specific pathogens.

Case Study: Anti-Candida Activity

A detailed case study evaluated the anti-Candida activity of various thieno[3,4-d]imidazole derivatives. The study utilized a series of synthesized compounds and assessed their efficacy through disk diffusion assays and MIC determination. Results showed that certain derivatives exhibited enhanced antifungal activity compared to standard treatments like fluconazole .

Compound NameMIC (µg/mL)Activity Level
Compound A0.3919High
Compound B0.0805Very High
Fluconazole>1.6325Resistant

Potential Research Areas

  • Combination Therapies : Investigating synergistic effects with existing antifungal agents.
  • Mechanistic Studies : Elucidating the precise mechanisms by which these compounds exert their biological effects.
  • Formulation Development : Exploring different delivery systems to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the chlorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Sulfonamide-Triazole Derivatives (e.g., compounds [7–9] from ): Share sulfonyl (-SO₂-) and triazole motifs but lack the thienoimidazole core. Exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) .

Hydrazinecarbothioamides (e.g., compounds [4–6] from ):

  • Feature C=S and carbonyl (C=O) groups, contrasting with the target compound’s acetamide (-N(C)₂CO-) linker.

1,3,5-Triazin-2-yl Derivatives (): Contain triazine rings instead of thienoimidazole, with sulfamoyl (-NHSO₂-) groups.

Table 1: Structural Comparison

Property Target Compound Sulfonamide-Triazole 1,3,5-Triazin-2-yl
Core Structure Thienoimidazole + tetrahydro Triazole + sulfonyl Triazine + sulfamoyl
Key Functional Groups -S-, -N,N-dimethylacetamide -SO₂-, -C=S (tautomeric) -SO₂NH-, -Cl, -CF₃
Molecular Weight (Da)* ~480–500 (estimated) 450–470 (e.g., compound 7) 420–440 (e.g., compound 11)
Tautomerism Not observed Yes (thione/thiol) No

*Exact values require experimental validation.

Bioactivity and Target Interactions
  • Activity Landscape : Compounds with sulfonyl or thioether groups (e.g., ’s [7–9]) often target enzymes like kinases or hydrolases. The target compound’s sulfanyl-acetamide moiety may enhance binding to cysteine proteases or ATP-binding pockets, akin to docking-enriched compounds in .
  • Activity Cliffs: Structural analogs with minor modifications (e.g., -Cl vs. -Br substitution in ’s [4–6]) show significant potency differences, highlighting the role of halogen electronegativity in target affinity .

Table 2: Predicted Pharmacokinetic Properties

Property Target Compound Aglaithioduline () SAHA ()
LogP (lipophilicity) ~3.5 (estimated) 3.2 3.0
Water Solubility (mg/mL) Low (<0.1) 0.15 0.2
Bioactivity Similarity* Moderate (Tanimoto ~0.6–0.7) 0.7 (vs. SAHA) Reference

*Based on Tanimoto coefficients using MACCS or Morgan fingerprints .

Biological Activity

The compound 2-{[1-(4-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Overview

Compound A features a thieno[3,4-d]imidazole core with a chlorobenzyl substituent and a dimethylacetamide group. The presence of sulfur and oxygen functionalities suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thienoimidazole derivatives have been shown to inhibit various bacterial strains and fungi. The specific activity of Compound A against different pathogens remains to be fully elucidated but is hypothesized based on the structure-activity relationship (SAR) observed in related compounds.

Enzyme Inhibition

The biological activity of Compound A may also extend to enzyme inhibition. Compounds with imidazole rings are known to interact with various enzymes due to their ability to mimic substrate structures or bind to active sites.

Table 1: Comparison of Biological Activities of Thienoimidazole Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
Compound BAntibacterial15
Compound CAnticancer (A549)8
Compound DEnzyme Inhibition20

Mechanistic Insights

The mechanism of action for similar compounds often involves the modulation of cellular pathways such as apoptosis and cell cycle regulation. For instance, studies have shown that thienoimidazole derivatives can activate caspases and induce mitochondrial dysfunction in cancer cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of Compound A is crucial for evaluating its therapeutic potential. Preliminary studies on related compounds indicate favorable absorption and distribution profiles; however, toxicity assessments are necessary to ensure safety in clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.